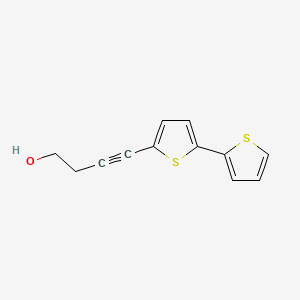

5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene

描述

Structure

3D Structure

属性

IUPAC Name |

4-(5-thiophen-2-ylthiophen-2-yl)but-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c13-8-2-1-4-10-6-7-12(15-10)11-5-3-9-14-11/h3,5-7,9,13H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKPCVROMAYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150533 | |

| Record name | 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1137-87-7 | |

| Record name | 5-(4-Hydroxy-1-butynyl)-2,2′-bithienyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-(2-Thienyl)-2-thienyl)-3-butyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(2-THIENYL)-2-THIENYL)-3-BUTYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABT7YQY6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene, identifies the carbon-carbon triple bond as a key disconnection point. This bond is typically formed via a Sonogashira coupling reaction. This disconnection strategy simplifies the molecule into two primary precursors: an activated 2,2'-bithiophene (B32781) and a terminal alkyne.

Disconnection 1 (Csp-Csp2 bond): The bond between the bithiophene ring and the alkyne side chain is the most logical point for disconnection. This leads to two key precursors:

5-Halo-2,2'-bithiophene: An iodo or bromo derivative is typically used (e.g., 5-iodo-2,2'-bithiophene). This serves as the electrophilic partner in the coupling reaction.

But-3-yn-1-ol: This commercially available or easily synthesized alcohol provides the terminal alkyne nucleophile.

Disconnection 2 (Csp2-Csp2 bond): The 5-halo-2,2'-bithiophene precursor itself can be further broken down. The bond connecting the two thiophene (B33073) rings can be disconnected, leading to simpler thiophene building blocks. However, a more common and practical approach starts with 2,2'-bithiophene.

The primary synthetic strategy, therefore, initiates from 2,2'-bithiophene, which is selectively halogenated to produce the necessary precursor for the final coupling step. A multifaceted strategy for synthesizing diverse 2,2'-bithiophene derivatives often begins with the selective lithiation of 2,2'-bithiophene to form 5-lithio-2,2'-bithiophene, which can then be converted to precursors like 5-iodo-2,2'-bithiophene. researchgate.net

Key Synthetic Precursors:

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| 2,2'-Bithiophene | C8H6S2 | Starting material for the bithiophene core. |

| 5-Iodo-2,2'-bithiophene | C8H5IS2 | Electrophilic partner in the Sonogashira coupling. researchgate.net |

Optimized Multistep Synthesis Pathways

An optimized multistep synthesis is designed to maximize yield and purity while minimizing steps and waste. vapourtec.com For this compound, a common pathway involves the initial preparation of a key intermediate, 5-iodo-2,2'-bithiophene, followed by a palladium-catalyzed cross-coupling reaction.

A Representative Synthetic Pathway:

Halogenation of 2,2'-Bithiophene: 2,2'-bithiophene is treated with an iodinating agent, such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid, to selectively install an iodine atom at the 5-position. This reaction proceeds via electrophilic aromatic substitution, which is highly regioselective for the α-position of the thiophene ring. An alternative route involves the lithiation of 2,2'-bithiophene with n-butyllithium (n-BuLi) followed by quenching with iodine (I2). researchgate.net

Sonogashira Coupling: The resulting 5-iodo-2,2'-bithiophene is then coupled with but-3-yn-1-ol. This reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. numberanalytics.com The reaction efficiently forms the desired C-C triple bond, linking the side chain to the bithiophene core.

Functional group interconversions (FGIs) are crucial for manipulating molecular structures to achieve the desired final product. numberanalytics.com In the context of this synthesis, FGIs are fundamental for preparing the necessary precursors and for potential derivatization.

C-H to C-I Conversion: The transformation of 2,2'-bithiophene into 5-iodo-2,2'-bithiophene is a prime example of an FGI where a C-H bond is converted into a C-I bond, activating the molecule for cross-coupling. researchgate.net

Alcohol Manipulations: The primary alcohol in but-3-yn-1-ol can be a site for various FGIs. ub.edu For instance, it could be oxidized to an aldehyde or a carboxylic acid to synthesize related derivatives. Conversely, a corresponding aldehyde or carboxylic acid could be reduced to the primary alcohol using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). vanderbilt.eduimperial.ac.uk

Alkyne to Alkene/Alkane Reduction: The alkyne functional group in the final product can be selectively reduced. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on barium sulfate (B86663) poisoned with quinoline), the alkyne can be reduced to a cis-alkene. youtube.com A dissolving metal reduction (e.g., sodium in liquid ammonia) would yield a trans-alkene, while catalytic hydrogenation with a standard catalyst like palladium on carbon (Pd/C) would reduce it completely to an alkane.

Protecting groups are often employed to temporarily mask reactive functional groups during a chemical transformation. ed.gov In the synthesis of this compound, the primary alcohol of but-3-yn-1-ol is a potential site for interference.

The acidity of the hydroxyl proton could potentially interfere with the basic conditions of the Sonogashira coupling. Furthermore, the terminal alkyne proton is also acidic, and selective deprotonation is required. While many Sonogashira reactions tolerate free hydroxyl groups, protection may be necessary to prevent side reactions and improve yields, especially in complex syntheses.

Common Protecting Groups for Alcohols: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used. They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups are robust enough to withstand the coupling conditions but can be easily removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Catalyst Systems for Alkyne and Bithiophene Coupling Reactions

The cornerstone of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp and sp2 hybridized carbons. numberanalytics.com The efficiency of this reaction is highly dependent on the catalyst system.

Palladium Catalyst: The primary catalyst is a palladium(0) species. This is often generated in situ from a palladium(II) precatalyst. Common choices include:

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. It facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

Base and Solvent: An amine base, such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (i-Pr2NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The solvent is typically an anhydrous, polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.com

For the formation of the bithiophene core itself (if starting from individual thiophene units), other cross-coupling reactions like Suzuki or Stille couplings would be employed, each with its own specific catalyst system, typically involving a palladium catalyst and a suitable ligand.

| Coupling Reaction | Catalyst System | Reactant Types |

| Sonogashira Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et3N) | Terminal Alkyne + Aryl/Vinyl Halide numberanalytics.commdpi.com |

| Suzuki Coupling | Pd(0) catalyst, Base (e.g., K2CO3, Cs2CO3) | Organoboron compound + Aryl/Vinyl Halide |

| Stille Coupling | Pd(0) catalyst | Organostannane compound + Aryl/Vinyl Halide |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Rigorous purification at each stage of the synthesis is essential to ensure the purity of the final product and to prevent side reactions in subsequent steps. A combination of standard laboratory techniques is employed.

Aqueous Work-up and Extraction: After the reaction is complete, the mixture is typically quenched and then washed with water or a saturated aqueous solution (like ammonium (B1175870) chloride or brine) to remove the amine base, inorganic salts, and other water-soluble impurities. The product is then extracted into an organic solvent such as ethyl acetate (B1210297), dichloromethane, or diethyl ether.

Column Chromatography: This is the most common method for purifying the crude intermediates and the final product. google.com The crude material is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). This separates the desired product from unreacted starting materials and byproducts.

Recrystallization: For solid products, recrystallization is an effective final purification step to obtain a highly pure, crystalline material. youtube.com The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. The melting point of the recrystallized solid can be used as an indicator of purity. nih.gov

Distillation: Volatile liquid precursors, such as but-3-yn-1-ol if synthesized in the lab, can be purified by distillation. youtube.com

Comparative Analysis of Synthetic Efficiency and Yields

Sonogashira couplings on heteroaromatic systems are generally high-yielding. A study on the synthesis of 5,5′-bis(pyridin-4-ylethynyl)-2,2′-bithiophene reported a 68% yield for a similar Sonogashira coupling step. mdpi.com Iodination of bithiophene can also be efficient, often exceeding 90% yield under optimized conditions.

| Step | Reaction Type | Reagents | Typical Yield |

| 1 | Electrophilic Iodination | 2,2'-Bithiophene, NIS, DMF | >90% |

| 2 | Sonogashira Coupling | 5-Iodo-2,2'-bithiophene, But-3-yn-1-ol, Pd/Cu catalyst | 65-85% |

Advanced Spectroscopic Characterization Methodologies for 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental structural information by identifying the different chemical environments of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is expected to show distinct signals corresponding to the aromatic protons on the two thiophene (B33073) rings, the methylene (B1212753) protons of the butynol (B8639501) side chain, and the hydroxyl proton. The thiophene protons typically appear in the aromatic region (δ 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methylene protons adjacent to the hydroxyl group (HO-CH₂ -) and the triple bond (-C≡C-CH₂ -) would appear as triplets in the upfield region, with their specific chemical shifts influenced by the neighboring functional groups.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. rsc.org For this compound, twelve distinct carbon signals are expected. The spectrum is characterized by signals for the eight sp²-hybridized carbons of the bithiophene moiety, two sp-hybridized carbons of the alkyne group, and two sp³-hybridized carbons of the hydroxybutyl chain. Publicly available spectral data confirms the presence of these signals. nih.gov The chemical shifts of the acetylenic carbons are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (see Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene Ring A | ||

| C2 | - | ~137 |

| H3 | ~7.1-7.3 (d) | ~124 |

| H4 | ~7.0-7.2 (t) | ~128 |

| C5 | - | ~123 |

| Thiophene Ring B | ||

| C2' | - | ~122 |

| H3' | ~7.0-7.2 (d) | ~125 |

| C4' | - | ~133 |

| C5' | - | ~138 |

| Butynol Chain | ||

| C1'' (≡C-) | - | ~80-90 |

| C2'' (-C≡) | - | ~85-95 |

| C3'' (-CH₂-) | ~2.5-2.7 (t) | ~20-25 |

| C4'' (-CH₂OH) | ~3.7-3.9 (t) | ~60-65 |

| OH | Variable | - |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet.

Two-dimensional (2D) NMR experiments resolve overlapping signals and establish correlations between different nuclei, which is indispensable for unambiguously assembling the molecular structure of complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. mnstate.edu For this molecule, COSY would show cross-peaks between adjacent protons on the same thiophene ring (e.g., H3-H4) and between the methylene protons in the butynol chain (H3''-H4''). This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached heteronucleus, typically carbon-13. nih.gov Each C-H bond in the molecule would generate a cross-peak, definitively assigning the chemical shift of each protonated carbon atom. For instance, it would link the thiophene proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the individual fragments of the molecule. Key correlations would be expected from the methylene protons (H3'') to the acetylenic carbons (C1'', C2'') and the thiophene carbon C4', and from the thiophene proton H3' to the acetylenic carbon C1'', thus confirming the attachment point of the side chain to the bithiophene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal the spatial proximity between protons on the two different thiophene rings, providing information on the dihedral angle between them.

Infrared and Raman Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The frequencies of these vibrations are characteristic of specific functional groups and bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. globalresearchonline.net

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C≡C Stretch: A weak to medium intensity peak in the region of 2100-2260 cm⁻¹ is indicative of the alkyne triple bond. Its intensity in the IR spectrum can be low if the bond is relatively symmetric, but it should be prominent in the Raman spectrum.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene rings are expected in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching mode is typically found at lower wavenumbers, between 600-850 cm⁻¹. iosrjournals.org

C-O Stretch: A strong band in the IR spectrum between 1050-1200 cm⁻¹ corresponds to the stretching vibration of the primary alcohol C-O bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alcohol | O-H stretch | 3200 - 3600 | IR |

| Thiophene | Aromatic C-H stretch | 3050 - 3150 | IR, Raman |

| Alkyne | C≡C stretch | 2100 - 2260 | Raman, IR |

| Thiophene | Ring C=C stretch | 1300 - 1550 | IR, Raman |

| Alcohol | C-O stretch | 1050 - 1200 | IR |

| Thiophene | C-S stretch | 600 - 850 | IR, Raman |

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns upon ionization. libretexts.org

For this compound (Molecular Formula: C₁₂H₁₀OS₂, Molecular Weight: 234.3 g/mol ), the electron impact (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺˙): A peak at m/z = 234, corresponding to the intact molecule minus one electron. nih.gov

Major Fragment Ions: The fragmentation is likely driven by the stabilization of charge on the aromatic bithiophene system.

A significant fragment at m/z = 203 is observed in database spectra, which corresponds to the loss of the terminal hydroxymethyl radical (•CH₂OH, mass = 31). nih.gov This is a common fragmentation pathway for primary alcohols.

Another peak at m/z = 204 suggests the loss of a formaldehyde (B43269) molecule (CH₂O, mass = 30). nih.gov

Other fragments may arise from the cleavage of the thiophene rings or the alkyne bond, though these are typically less favored compared to the cleavage of the side chain. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

| 234 | [C₁₂H₁₀OS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 204 | [M - CH₂O]⁺˙ | Loss of formaldehyde |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal can be grown, this method can provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. mdpi.com

This analysis would unambiguously determine the planarity of the bithiophene system, the dihedral angle between the two thiophene rings, and the geometry of the butynol side chain. While it is a definitive structural tool, a published crystal structure for this compound was not identified in the surveyed literature.

Theoretical and Computational Investigations of 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of conjugated molecules like 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state properties of organic molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), would be used to determine its optimized geometry. These calculations would reveal key structural parameters, including the dihedral angle between the two thiophene (B33073) rings, which is a critical factor in determining the extent of π-conjugation. In substituted bithiophenes, this angle is influenced by the nature and position of the substituents. whiterose.ac.uk The presence of the 4-hydroxybut-1-ynyl group is expected to influence the planarity of the bithiophene backbone.

DFT is also employed to calculate other ground-state properties such as dipole moment, ionization potential, and electron affinity, which are crucial for understanding the molecule's behavior in electronic devices. mdpi.com

Table 1: Representative DFT-Calculated Ground State Properties for Bithiophene Derivatives

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| Inter-ring Dihedral Angle | 25° - 45° | Affects the degree of π-conjugation and electronic properties. |

| Ionization Potential | 6.0 - 7.5 eV | Energy required to remove an electron; relates to donor capability. |

| Electron Affinity | 0.5 - 2.0 eV | Energy released upon electron addition; relates to acceptor capability. |

Note: These values are representative for substituted bithiophenes and are intended to provide an expected range for this compound.

To investigate the behavior of the molecule upon light absorption, ab initio methods are employed to characterize its excited states. Techniques like Time-Dependent Density Functional Theory (TD-DFT) and second-order algebraic diagrammatic construction (ADC(2)) are used to calculate vertical excitation energies and oscillator strengths. researchgate.netepfl.ch These calculations are essential for predicting the UV-Vis absorption spectrum of the molecule.

For bithiophene and its derivatives, the lowest energy electronic transitions are typically π-π* in nature. The energy and intensity of these transitions are highly sensitive to the molecular conformation, particularly the inter-ring torsional angle. epfl.ch Computational studies on substituted bithiophenes have shown that both electron-donating and electron-withdrawing substituents can significantly alter the excitation energies. whiterose.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. MD simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them. acs.orgresearchgate.net

For oligothiophenes, MD simulations have been used to study the dynamics of the thiophene rings and the side chains. rsc.org A key aspect of these simulations is the choice of force field, which is a set of parameters that describe the potential energy of the system. For conjugated systems like bithiophenes, specialized force fields are often developed based on quantum chemical calculations to accurately model the torsional potentials between the rings. acs.orgfigshare.com The conformational flexibility of the 4-hydroxybut-1-ynyl side chain would also be a focus of such simulations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons.

In bithiophene derivatives, the HOMO is typically a π-orbital delocalized over the two thiophene rings, while the LUMO is a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic absorption and emission properties. Substituents on the bithiophene core can significantly influence the energies of the HOMO and LUMO. rsc.org For this compound, the hydroxybutyl group would likely have a noticeable effect on the FMOs.

Table 2: Expected Frontier Molecular Orbital Properties for this compound

| Orbital | Expected Energy Range (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Delocalized π-orbital; associated with electron-donating ability. |

| LUMO | -1.5 to -2.5 | Delocalized π*-orbital; associated with electron-accepting ability. |

Note: These are estimated values based on computational studies of similar bithiophene derivatives.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are extensively used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements.

For this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. mdpi.comnih.gov These calculations have shown that for thiophene derivatives, the λmax is sensitive to the extent of conjugation and the nature of the substituents. nih.gov

Computational methods can also be used to predict other spectroscopic properties. For instance, by calculating the nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. mdpi.com Vibrational frequencies can also be computed to aid in the interpretation of infrared and Raman spectra. mdpi.com

Theoretical Basis for Intermolecular Interactions

The way molecules of this compound interact with each other is crucial for the properties of its solid-state form. Theoretical methods can provide a detailed understanding of these intermolecular interactions.

For aromatic systems like bithiophene, π-π stacking is a significant intermolecular interaction. nih.gov Computational studies on polythiophene have investigated the nature of these interactions, revealing their importance in charge transport. researchgate.net The strength and geometry of π-π stacking can be quantified using high-level quantum chemical calculations. mdpi.com

Chemical Reactivity and Transformation Studies of 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Electrophilic and Nucleophilic Substitution Reactions on the Bithiophene Core

The 2,2'-bithiophene (B32781) scaffold is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing substituent, the 4-hydroxybut-1-ynyl group. The bithiophene system is generally activated towards electrophilic attack, with the α-positions (5 and 5') being the most reactive. Since the 5-position is already substituted, further electrophilic attack is anticipated to occur at the 5'-position of the second thiophene (B33073) ring. Common electrophilic substitution reactions for thiophenes and bithiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (SNAr) on the bithiophene core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system, which are absent in the parent molecule. However, under specific conditions, such as the presence of a suitable leaving group (e.g., a halogen) at an activated position, nucleophilic substitution can be induced.

Table 1: Representative Electrophilic Substitution Reactions on the Bithiophene Core

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DMF | 5-Bromo-5'-(4-hydroxybut-1-ynyl)-2,2'-bithiophene |

| Nitration | HNO₃/H₂SO₄ | 5'-(4-Hydroxybut-1-ynyl)-5-nitro-2,2'-bithiophene |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-5'-(4-hydroxybut-1-ynyl)-2,2'-bithiophene |

Reactivity of the Hydroxyl and Alkyne Functional Groups

The terminal primary alcohol in 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene can undergo typical alcohol reactions such as oxidation, esterification, and etherification. masterorganicchemistry.com For instance, oxidation with mild reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidizing agents would produce a carboxylic acid.

The alkyne functional group is a site of high electron density and participates in a variety of addition reactions. wikipedia.org Hydrohalogenation with HBr or HCl would lead to the formation of vinyl halides, potentially followed by a second addition to yield a geminal dihalide. organic-chemistry.org Hydration of the alkyne, catalyzed by mercury(II) salts, would be expected to yield a ketone through an enol intermediate. youtube.com

Furthermore, the proximity of the hydroxyl and alkyne groups allows for the possibility of intramolecular reactions. For example, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which could potentially undergo intramolecular cyclization, although this is generally more favorable for forming 5- or 6-membered rings. youtube.comresearchgate.net

Table 2: Reactions of the Hydroxyl and Alkyne Groups

| Functional Group | Reaction Type | Reagent(s) | Expected Product |

|---|---|---|---|

| Hydroxyl | Oxidation (mild) | Pyridinium chlorochromate (PCC) | 5-(4-Oxobut-1-ynyl)-2,2'-bithiophene |

| Hydroxyl | Esterification | Acetic anhydride, pyridine | 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene |

| Alkyne | Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 5-(4-Oxobutan-2-yl)-2,2'-bithiophene |

| Alkyne | Hydroboration-Oxidation (anti-Markovnikov) | 1. Sia₂BH; 2. H₂O₂, NaOH | 5-(4-Hydroxybut-1-enyl)-2,2'-bithiophene (as an enol, tautomerizes) |

Cycloaddition Reactions Involving the But-1-ynyl Moiety

The alkyne triple bond in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various cyclic structures. masterorganicchemistry.comlibretexts.orglibretexts.org The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne reacts with a conjugated diene to form a six-membered ring. wikipedia.orgnih.govuniroma1.it The reactivity of the alkyne in these reactions can be influenced by the electron-donating nature of the bithiophene substituent.

Another important class of cycloadditions is the [3+2] cycloaddition, often referred to as Huisgen 1,3-dipolar cycloaddition. In this reaction, the alkyne reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring. For example, reaction with an organic azide in the presence of a copper(I) catalyst (a "click" reaction) would yield a triazole derivative. youtube.com

Table 3: Representative Cycloaddition Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Heat | Cyclohexadiene derivative |

| [3+2] Dipolar Cycloaddition | Benzyl azide | Cu(I) salt | 1,2,3-Triazole derivative |

| [2+2] Cycloaddition | Ethene | UV light | Cyclobutene derivative |

Metal-Catalyzed Cross-Coupling Reactivity and Derivatization

The terminal alkyne functionality is particularly well-suited for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net The Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, is a prominent example where the terminal alkyne reacts with aryl or vinyl halides. youtube.comresearchgate.netuclouvain.beacs.orgebi.ac.uknih.gov This allows for the direct attachment of various aromatic or vinylic moieties to the butynyl chain of the molecule.

Furthermore, the bithiophene core itself can be functionalized with halogens, such as bromine or iodine, at the 5'-position. This halogenated derivative can then participate in other cross-coupling reactions like the Suzuki or Stille coupling, enabling the introduction of a wide range of substituents onto the bithiophene ring system.

Table 4: Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant(s) | Catalyst System | Expected Product |

|---|---|---|---|

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 5-(4-Hydroxy-4-phenylbut-1-ynyl)-2,2'-bithiophene |

| Suzuki Coupling (on 5'-bromo derivative) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5'-(4-Hydroxybut-1-ynyl)-5-phenyl-2,2'-bithiophene |

| Stille Coupling (on 5'-bromo derivative) | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 5'-(4-Hydroxybut-1-ynyl)-5-phenyl-2,2'-bithiophene |

Oxidation and Reduction Pathways

The oxidation of this compound can occur at several sites. As mentioned, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The alkyne can be oxidatively cleaved by strong oxidizing agents like ozone or potassium permanganate (B83412) to yield carboxylic acids. libretexts.orgacs.orgnih.gov The bithiophene ring itself can be oxidized, typically at the sulfur atoms, using strong oxidizing agents like peracids, which can lead to the formation of sulfoxides or sulfones. libretexts.orgnih.govlibretexts.orgwisc.edulibretexts.org

Reduction of the molecule can also be achieved selectively. The alkyne can be reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., Na in liquid NH₃). Complete reduction of the alkyne to an alkane can be accomplished through catalytic hydrogenation over a platinum or palladium catalyst. The thiophene rings are generally resistant to reduction under these conditions.

Table 5: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group(s) Affected | Expected Product |

|---|---|---|---|

| Oxidation (strong) | 1. O₃; 2. H₂O | Alkyne | 3-(2,2'-Bithiophen-5-yl)propanoic acid and Formic acid |

| Oxidation (sulfur) | m-CPBA (excess) | Bithiophene | This compound-S,S'-dioxide |

| Reduction (cis-alkene) | H₂, Lindlar's catalyst | Alkyne | (Z)-5-(4-Hydroxybut-1-enyl)-2,2'-bithiophene |

| Reduction (trans-alkene) | Na, NH₃(l) | Alkyne | (E)-5-(4-Hydroxybut-1-enyl)-2,2'-bithiophene |

| Reduction (alkane) | H₂, Pd/C | Alkyne | 5-(4-Hydroxybutyl)-2,2'-bithiophene |

Applications of 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene in Advanced Materials Science

Incorporation into Conjugated Polymer Systems

The structure of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is ideally suited for its use as a monomer in the creation of conjugated polymers. These materials are the active components in numerous organic electronic devices, and their properties are highly dependent on the chemical structure of their repeating monomer units.

The bithiophene unit can be polymerized through various established cross-coupling reactions to form polythiophenes or well-defined oligothiophenes. The presence of the hydroxybutynyl side chain allows for the synthesis of functional polymers with unique characteristics. The synthesis strategy for related bithiophene derivatives often involves the initial creation of a core structure, such as 5-ethynyl-2,2'-bithiophene, through reactions like Sonogashira coupling. beilstein-journals.orgnist.gov This core can then be elaborated to introduce the hydroxyalkyl chain.

Once the monomer is synthesized, it can be polymerized. The hydroxyl group offers a key advantage by potentially improving the solubility of the resulting polymers in more polar organic solvents, which can simplify material processing and film formation. Furthermore, this functional group can be used to tune the solid-state packing of the polymer chains through hydrogen bonding, influencing the material's morphology and, consequently, its electronic performance.

As a monomer, this compound can be incorporated into polymers designed for specific electronic applications. In organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the performance is dictated by the polymer's electronic energy levels (HOMO/LUMO) and its ability to transport charge. The bithiophene backbone provides the necessary π-conjugated pathway for charge mobility. unisi.itrsc.org The side chain, with its hydroxyl group, can influence the polymer's interaction with other materials in a device, such as dielectric layers or electron acceptors.

The terminal alkyne and hydroxyl functionalities also allow for post-polymerization modification, a powerful tool for fine-tuning material properties without redesigning the entire polymer synthesis from scratch. This makes the monomer a valuable component for creating libraries of materials for screening in advanced electronic devices. mdpi.com

Functionalization for Optoelectronic Device Components

The true versatility of this compound lies in its potential for functionalization. The hydroxyl and alkyne groups are reactive handles that can be used to attach other molecular moieties, thereby tailoring the compound's properties for specific optoelectronic roles.

For instance, the hydroxyl group can be esterified or etherified to attach a wide range of functional groups. This could include electron-donating or electron-accepting units to modulate the material's energy levels for use in organic solar cells or light-emitting diodes. researchgate.net It can also be used to attach groups that promote specific processing characteristics, such as solubility or thermal stability. Research on other functionalized thiophenes has shown that even small modifications can lead to significant changes in device performance. acs.org

| Functional Group | Potential Reaction | Resulting Property Modification | Target Application |

| Hydroxyl (-OH) | Esterification, Etherification | Tune solubility, energy levels, self-assembly | OFETs, OPVs, OLEDs |

| Alkyne (-C≡C-) | Click Chemistry, Sonogashira Coupling | Attach complex molecules, build larger systems | Photoactive Systems, Sensors |

Self-Assembly and Supramolecular Chemistry Applications

Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is critical for creating the highly ordered thin films required for efficient organic electronic devices. The structure of this compound contains all the necessary elements to drive sophisticated self-assembly.

The rigid and planar 2,2'-bithiophene (B32781) core promotes π-π stacking, a key interaction that facilitates charge transport between molecules. The hydroxyl group can form strong, directional hydrogen bonds. beilstein-journals.orgnih.gov The interplay between π-stacking of the aromatic cores and hydrogen bonding of the hydroxyl side chains can lead to the formation of well-defined two-dimensional sheets or three-dimensional crystalline structures. Studies on similar functionalized oligothiophenes have demonstrated that such interactions are crucial for forming ordered monolayers at surfaces. beilstein-journals.orgnih.gov This controlled arrangement is essential for applications like monolayer field-effect transistors. nist.gov

Chemo/Biosensor Development Based on Bithiophene Derivatives

Bithiophene derivatives are excellent candidates for chemical and biological sensors. Their optical (fluorescence) and electronic properties are often sensitive to their immediate environment. When a target analyte binds to a receptor molecule attached to the bithiophene unit, it can cause a detectable change in its fluorescence color or intensity, or in its electrical conductivity.

The this compound molecule is a promising platform for sensor development. The bithiophene core acts as the signaling unit. The hydroxyl or alkyne groups serve as convenient and stable covalent attachment points for biorecognition elements such as antibodies, enzymes, or DNA strands. For example, a specific antibody could be linked to the hydroxyl group, creating a biosensor that selectively detects a corresponding antigen, a process vital for medical diagnostics.

Integration into Photoactive Systems

Photoactive systems are materials that interact with light, either by absorbing it to generate energy (like in solar cells) or by emitting it (like in OLEDs). The conjugated bithiophene-alkyne system in this compound is inherently photoactive.

This molecule can serve as a building block within larger, more complex photoactive architectures. For example, through its reactive functional groups, it can be coupled to an electron-acceptor molecule to create a donor-acceptor dyad. Such systems are fundamental to artificial photosynthesis and organic photovoltaics, where light absorption by the donor (the bithiophene derivative) leads to charge separation at the donor-acceptor interface. The defined length and rigidity of the alkynyl spacer can help control the distance and orientation between the donor and acceptor units, which is a critical parameter for optimizing the efficiency of photoinduced energy or electron transfer.

| Component | Function in Photoactive System |

| 2,2'-Bithiophene Core | Light-absorbing unit (chromophore), electron donor |

| Alkyne Spacer | Rigid linker to control distance and orientation |

| Hydroxyl Group | Anchor point for attaching other photoactive units (e.g., acceptors) |

Investigations into the Biological Activity of 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene and Its Analogs

In Vitro Studies of Biological Target Interactions

While direct studies on the specific biological target interactions of 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene are not extensively documented, research on related thiophene (B33073) and bithiophene compounds provides significant insights into its potential biological targets. Thiophenes, as a class of compounds, are known to interact with a variety of biological molecules and structures, largely owing to their unique chemical properties. nih.gov

One of the primary areas of investigation for thiophene derivatives has been their role as nematicides, substances that are toxic to nematodes. openagrar.de The nematicidal effects of Tagetes species are primarily attributed to thiophene compounds, with α-terthienyl being a well-studied example. openagrar.de These compounds are believed to exert their toxicity by penetrating the nematode hypodermis and inducing oxidative stress. openagrar.de It is plausible that this compound shares a similar mechanism of interaction with nematode cellular components.

Furthermore, certain thiophene derivatives have been investigated for their ability to bind to DNA and inhibit enzymes essential for DNA replication, thereby impeding cell proliferation. researchgate.net This suggests that DNA and associated enzymes could be potential biological targets for this compound and its analogs. The photocytotoxicity of some bithiophene-dipicolinato lanthanide complexes has been observed, with studies indicating that these complexes can permeate the cell membrane. nih.govacs.org

Evaluation of Enzyme Inhibition and Activation Profiles

The evaluation of enzyme inhibition and activation is crucial for understanding the pharmacological potential of a compound. For thiophene derivatives, a notable area of research has been their effect on nitric oxide synthases (NOS). Certain thiophene-2-carboximidamides have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS). nih.govnih.gov This selectivity is significant as the overproduction of nitric oxide by nNOS is linked to neurodegenerative diseases. nih.govnih.gov The structural basis for this selectivity is attributed to a key difference in the active sites of the enzyme isoforms, specifically an aspartate residue in nNOS versus an asparagine in eNOS. nih.govnih.gov

Below is an interactive data table summarizing the inhibitory activities of various thiophene derivatives against different enzymes and cell lines, providing a comparative context for the potential activity of this compound.

| Compound Class | Target | Activity | IC50/ED50 Value | Reference(s) |

| Thiophene-2-carboximidamides | nNOS | Inhibition | - | nih.govnih.gov |

| Thiophene-rich extract (Tagetes minuta) | Rhizoctonia solani | Antifungal | 233-484 µg/mL | openagrar.deresearchgate.netopenagrar.de |

| Thiophene-rich extract (Tagetes minuta) | Sclerotinia sclerotiorum | Antifungal | 233-484 µg/mL | openagrar.deresearchgate.netopenagrar.de |

| Thiophene-rich extract (Tagetes minuta) | Sclerotium rolfsii | Antifungal | 233-484 µg/mL | openagrar.deresearchgate.netopenagrar.de |

| Thienopyrimidine derivative (3b) | HepG2 cells | Cytotoxicity | 3.105 µM | mdpi.com |

| Thienopyrimidine derivative (3b) | PC-3 cells | Cytotoxicity | 2.15 µM | mdpi.com |

| Thienopyrrole derivative (4c) | HepG2 cells | Cytotoxicity | 3.023 µM | mdpi.com |

| Thienopyrrole derivative (4c) | PC-3 cells | Cytotoxicity | 3.12 µM | mdpi.com |

| Thieno[2,3-b]thiophene derivatives (1, 2, 3) | EGFRWT | Inhibition | 0.28-0.29 µM | nih.gov |

Structure-Based Drug Design Approaches (excluding clinical aspects)

Structure-activity relationship (SAR) studies are fundamental to the process of designing more potent and selective drugs. For thiophene derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activities. In the context of nematicidal activity, research on aliphatic compounds has shown that chain length and the presence of specific functional groups significantly influence their effectiveness. nih.gov Similarly, for flavonoids with nematicidal properties, the structural motif, concentration, and exposure time are critical factors. researchgate.net

Within the thiophene class of compounds, the presence and nature of side chains are crucial. For instance, the attachment of an acetylenic side chain has been shown to enhance the larvicidal and antimalarial potential of some thiophenes. nih.gov Conversely, ester and acyl functional groups on this side chain can decrease activity. nih.gov The number of acetylene (B1199291) units in the side chain also appears to correlate with increased activity. nih.gov

In the development of selective nNOS inhibitors, the focus has been on designing thiophene-2-carboximidamide (B1620697) derivatives that can exploit the structural differences in the active sites of nNOS and eNOS. nih.govnih.gov Furthermore, research on quinoline (B57606) derivatives as nematicidal agents has involved the synthesis of analogues to identify the pharmacophore responsible for activity, leading to the identification of compounds with greater potency than the parent molecule. nih.gov These examples highlight the importance of systematic structural modifications in optimizing the biological activity of thiophene-based compounds.

Mechanism of Action Elucidation at the Molecular Level (excluding clinical outcomes)

The molecular mechanism of action for many thiophene compounds, particularly their toxicity towards various organisms, is linked to phototoxicity. nih.gov This phenomenon involves the absorption of light by the thiophene molecule, which then generates reactive oxygen species (ROS), such as singlet oxygen. mdpi.com These ROS can cause significant damage to cellular components, leading to cell death. The photodynamic antifungal mechanism of thiophenes has been proposed, although further research is needed to confirm their potential as photosensitizers in antimicrobial chemotherapy. nih.gov

The toxicity of some thiophene-containing drugs has been attributed to metabolic activation by cytochrome P450 enzymes. nih.gov This process can lead to the formation of reactive metabolites through S-oxidation or epoxidation of the thiophene ring. nih.gov Density functional theory calculations have suggested that epoxidation may be the more energetically favorable pathway, leading to the formation of a highly reactive epoxide metabolite. nih.gov

In the context of enzyme inhibition, the molecular mechanism of nNOS inhibition by thiophene-2-carboximidamides involves the interaction of the inhibitor with specific amino acid residues in the enzyme's active site, leading to enhanced electrostatic stabilization and tighter binding compared to eNOS. nih.govnih.gov For thiophene derivatives that act as anticancer agents, the proposed mechanism involves the dual inhibition of VEGFR-2 and AKT, leading to the arrest of the cell cycle in the S phase and subsequent induction of apoptosis through caspase-3 activation. mdpi.com

Structure Activity Relationship Sar Studies for 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene Derivatives

Systematic Modification of the Hydroxybut-1-ynyl Side Chain

Key modifications have focused on the terminal hydroxyl group and the butynyl chain itself. For instance, esterification of the hydroxyl group has been explored. In a notable study, the derivative 5-(3-Hydroxy-4-isovaleroyloxybut-1-ynyl)-2,2'-bithiophene , where an isovaleroyloxy group is introduced, demonstrated a significant docking score against the fungal enzyme CYP51, suggesting a strong binding affinity. nih.gov Another modification involves the dihydroxylation of the butynyl chain, as seen in (R)-(5-(3,4-dihydroxybut-1-yn-1-yl)-[2,2'-bithiophen]-5-yl) methyl 3-methylisovalerate , which also showed a favorable docking score against the same enzyme target. nih.gov

Below is an interactive data table summarizing the docking scores of these modified compounds against wild-type and mutant fungal CYP51.

| Compound Name | Modification on Hydroxybut-1-ynyl Side Chain | Docking Score against Wild Type CYP51 (kcal/mol) | Docking Score against Mutant CYP51 (kcal/mol) |

| 5-(3-Hydroxy-4-isovaleroyloxybut-1-ynyl)-2,2'-bithiophene | Esterification with isovaleric acid | -8.972 | -10.611 |

| (R)-(5-(3,4-dihydroxybut-1-yn-1-yl)-[2,2`-bithiophen]-5-yl) methyl 3-methylisovalerate | Dihydroxylation and esterification | -9.023 | -10.586 |

Functionalization of the Bithiophene Core

The 2,2'-bithiophene (B32781) core serves as the structural backbone of the molecule, and its functionalization offers another avenue to modulate the compound's properties. The aromatic nature of the thiophene (B33073) rings allows for various electrophilic substitution reactions, enabling the introduction of a wide range of functional groups.

While specific studies on the functionalization of the bithiophene core of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene are limited, research on related bithiophene derivatives provides valuable insights. The introduction of substituents on the thiophene rings can significantly impact the electronic properties of the entire molecule. For example, the synthesis of various 2,2'-bithiophene derivatives with different functional groups has been a subject of interest for developing new organic functional materials.

One example from related research involves the methylation of the bithiophene core. The compound 5'-methyl-[5-(4-hydroxy-1-butynyl)]-2,2'-bithiophene represents a simple yet potentially impactful modification. Such alkylation can influence the molecule's lipophilicity and steric profile, which in turn can affect its biological activity and material properties. The precise effects of such modifications on the activity of this compound would require further dedicated investigation.

Steric and Electronic Effects on Biological/Material Properties

The biological and material properties of this compound derivatives are intricately governed by the interplay of steric and electronic effects arising from their structural modifications.

Steric effects relate to the spatial arrangement of atoms and functional groups within the molecule. The size and shape of substituents can create steric hindrance, which may either hinder or promote interactions with a biological target or influence the packing of molecules in a material. For instance, the introduction of bulky groups on the bithiophene core could prevent the molecule from fitting into the active site of an enzyme, thereby reducing its biological activity. Conversely, in the context of materials science, steric bulk can be used to control the intermolecular spacing and morphology of thin films.

Electronic effects refer to the influence of substituents on the electron density distribution within the molecule. Electron-donating groups (e.g., alkyl groups) can increase the electron density of the bithiophene system, while electron-withdrawing groups (e.g., halogens, nitro groups) decrease it. These changes in electron density can affect the molecule's reactivity, polarity, and ability to participate in non-covalent interactions such as π-π stacking and hydrogen bonding. For example, modifying the electronic properties of the bithiophene core can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key consideration in the design of organic electronic materials.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound and its direct derivatives are not yet extensively reported in the literature, the principles of QSAR can be applied to guide the design of new analogs.

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a series of this compound derivatives, relevant descriptors could include:

Steric Descriptors: Molecular weight, volume, and surface area.

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

By developing a robust QSAR model, it would be possible to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery or material design process.

Computational Docking and Binding Affinity Predictions

Computational docking is a powerful tool used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. This technique allows for the estimation of the binding affinity and the visualization of the intermolecular interactions that stabilize the ligand-receptor complex.

Recent studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of fungal CYP51, a key enzyme in ergosterol biosynthesis. nih.gov In one such study, several thiophene compounds were docked against both the wild-type and a mutant form of CYP51. nih.gov

The results revealed that derivatives of this compound exhibited strong binding affinities, with docking scores superior to the known antifungal agent itraconazole in the case of the mutant enzyme. nih.gov For example, 5-(3-Hydroxy-4-isovaleroyloxybut-1-ynyl)-2,2'-bithiophene and (R)-(5-(3,4-dihydroxybut-1-yn-1-yl)-[2,2`-bithiophen]-5-yl) methyl 3-methylisovalerate displayed docking scores of -10.611 kcal/mol and -10.586 kcal/mol, respectively, against the mutant CYP51. nih.gov In comparison, the docking score for itraconazole was -10.461 kcal/mol. nih.gov

Analysis of the docking poses provides insights into the key interactions driving the binding. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the active site of the protein. Such computational predictions are invaluable for understanding the molecular basis of action and for guiding the design of new derivatives with improved binding affinity and selectivity.

The table below presents the predicted binding affinities of selected compounds.

| Compound Name | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) |

| 5-(3-Hydroxy-4-isovaleroyloxybut-1-ynyl)-2,2'-bithiophene | Mutant CYP51 | -10.611 |

| (R)-(5-(3,4-dihydroxybut-1-yn-1-yl)-[2,2`-bithiophen]-5-yl) methyl 3-methylisovalerate | Mutant CYP51 | -10.586 |

| Itraconazole (Reference) | Mutant CYP51 | -10.461 |

Derivatization and Analog Development Strategies for 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality in 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is a prime site for derivatization through esterification and etherification. These modifications can significantly alter the compound's polarity, solubility, and biological activity.

Esterification: The hydroxyl group can be readily converted into an ester. A common method involves reaction with an acyl chloride in the presence of a base like pyridine. libretexts.orgjove.com This reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol attacks the carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk Alternatively, transesterification using an ethyl ester can be promoted by a titanium(III) species. nih.gov Naturally occurring acetate (B1210297) derivatives of related bithiophenes have been identified, highlighting the feasibility of this modification.

Etherification: The Williamson ether synthesis provides a classic and effective route to ethers from alcohols. wikipedia.orgbyjus.com This method involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction. wikipedia.orgbyjus.comlibretexts.org To prepare the alkoxide of this compound, a strong base such as sodium hydride (NaH) is typically used. pressbooks.pub

Table 1: Derivatization of the Hydroxyl Group

| Transformation | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Pyridine | Anhydrous solvent, Room Temp | Ester (R-CO-O-R') |

Halogenation of the Bithiophene Ring System

The electron-rich 2,2'-bithiophene (B32781) core is susceptible to electrophilic substitution reactions, particularly halogenation. The positions most prone to substitution are the C5 and C5' positions of the bithiophene ring, assuming the starting material is not already substituted at the 5-position as is the case here. Therefore, halogenation would likely occur at the vacant alpha-position of the second thiophene (B33073) ring.

Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the selective halogenation of thiophene rings under mild conditions. This functionalization is a crucial step for subsequent cross-coupling reactions.

Table 2: Halogenation of the Bithiophene Ring

| Transformation | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | DMF or CHCl₃, Dark, Room Temp | 5'-Iodo-5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid or THF, Room Temp | 5'-Bromo-5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene |

Transformation of the Alkyne Moiety (e.g., Hydration, Reduction)

The carbon-carbon triple bond is a highly versatile functional group that can undergo a variety of transformations, including hydration and reduction, to yield different structural motifs.

Hydration: The addition of water across the alkyne can lead to either a ketone or an aldehyde, depending on the reagents used.

Markovnikov Hydration: Acid-catalyzed hydration, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, adds a hydroxyl group to the more substituted carbon of the alkyne. khanacademy.orgchemistrysteps.comlibretexts.org The initially formed enol intermediate rapidly tautomerizes to the more stable ketone. jove.comyoutube.com For a terminal alkyne like in the title compound, this results in a methyl ketone. libretexts.org

Anti-Markovnikov Hydration: The hydroboration-oxidation sequence provides the complementary aldehyde product. chemistrysteps.comlibretexts.org Reaction with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an aldehyde after tautomerization of the enol intermediate. libretexts.orglibretexts.orgjove.comyoutube.com

Reduction: The alkyne can be selectively reduced to an alkane, a cis-alkene, or a trans-alkene.

Reduction to Alkane: Complete hydrogenation of the alkyne to the corresponding alkane can be achieved using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum. libretexts.orglibretexts.orgopenochem.orgcommonorganicchemistry.com

Reduction to cis-Alkene: Partial hydrogenation to a cis-alkene is accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). libretexts.orgopenstax.orglumenlearning.comlibretexts.org This catalyst is deactivated to prevent over-reduction to the alkane. openstax.orglibretexts.org

Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, produces the trans-alkene. libretexts.orglibretexts.orgopenstax.orgjove.comchemistrysteps.comyoutube.com The reaction proceeds through a radical anion intermediate, with the trans configuration being the more stable and, therefore, the major product. jove.comyoutube.com

Table 3: Transformation of the Alkyne Moiety

| Transformation | Reagents | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone | Markovnikov |

Synthesis of Conjugated Oligomers and Polymers Incorporating the Core Structure

The this compound unit is an excellent building block for the synthesis of conjugated oligomers and polymers. These materials are of great interest for applications in organic electronics, such as organic photovoltaics and field-effect transistors. wikipedia.orgmdpi.com The synthetic strategy typically involves first functionalizing the core monomer, for example by halogenation of the bithiophene ring, to prepare it for polymerization.

Cross-coupling reactions are the primary methods for constructing these extended π-systems. The Kumada coupling has been successfully used to synthesize regioregular polyalkylthiophenes. wikipedia.org Similarly, after converting the terminal alkyne to a different functional group or protecting the hydroxyl group and halogenating the ring, polymerization can be achieved through various nickel-catalyzed cross-coupling reactions. rsc.orgchemrxiv.org The resulting polymers can exhibit interesting electronic and optical properties, which can be tuned by the choice of co-monomers and side chains. rsc.orgacs.org

Design and Synthesis of Photoactive and Redox-Active Analogs

The inherent photoactive and redox-active nature of the bithiophene unit can be enhanced and modulated through strategic derivatization to create novel analogs.

Photoactive Analogs: Extending the conjugation of the system is a key strategy for tuning its photophysical properties, such as absorption and emission wavelengths. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, allowing the terminal alkyne of the title compound to be coupled with various aryl or vinyl halides. nih.govorganic-chemistry.orgyoutube.comwikipedia.orgyoutube.com This reaction, catalyzed by palladium and a copper(I) co-catalyst, directly links the bithiophene core to other π-systems, creating larger conjugated structures with potentially useful fluorescence or photochromic behavior.

Redox-Active Analogs: The redox potential of thiophene oligomers can be tuned by modifying their chemical structure. acs.orgresearchgate.net The introduction of electron-donating or electron-withdrawing groups to the bithiophene ring system can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com For instance, coupling the core unit with other redox-active moieties can lead to materials with electrochemical bistability, which is desirable for molecular switches and memory devices. acs.org The electrochemical properties of these new analogs can be investigated using techniques like cyclic voltammetry to determine their oxidation and reduction potentials. mdpi.comdtic.mil

Table 4: Strategies for Photoactive and Redox-Active Analogs

| Strategy | Reaction Type | Reagents | Resulting Feature |

|---|---|---|---|

| Extend Conjugation | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I), Base | Modified absorption/emission spectra |

| Tune Redox Potentials | Electrophilic Substitution | e.g., Nitrating or Acylating agents | Altered HOMO/LUMO energy levels |

| Introduce Redox Units | Cross-Coupling Reactions | Halogenated redox-active molecules | Electrochemical switching behavior |

Advanced Analytical Methodologies for Detection and Quantification of 5 4 Hydroxybut 1 Ynyl 2,2 Bithiophene

Chromatographic Separation Techniques (HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for the separation of 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene from complex mixtures, enabling its accurate quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) , particularly in its reverse-phase configuration, is well-suited for the analysis of moderately polar compounds like this compound. A C18 column is typically employed, offering excellent separation based on hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. ed.ac.uk Detection is commonly achieved using a UV detector, as the conjugated thiophene (B33073) system exhibits strong absorbance in the UV region. For instance, thiophene dendrons have shown characteristic absorption peaks around 303 nm. researchgate.net The development of a robust HPLC method would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation from other co-extracted compounds. ed.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While direct analysis of this compound by GC-MS is feasible, derivatization of the hydroxyl group, for instance, by silylation, can improve its volatility and chromatographic behavior. The compound has been successfully analyzed using capillary GLC and GLC-MS in plant extracts. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2215.1 and 2222 for this compound on a semi-standard non-polar column, which is a key parameter for its identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the analysis of this compound, especially at trace levels. chimia.ch This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. nih.gov Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference. japsonline.com The development of an LC-MS/MS method would involve the optimization of both chromatographic conditions and mass spectrometric parameters, such as ion source temperature and collision energy. nih.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Parameters |

| HPLC | Reverse-phase C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV-Vis (e.g., 303 nm) | Flow rate, column temperature, gradient program |

| GC-MS | Semi-standard non-polar capillary column | Helium | Mass Spectrometry (Electron Impact) | Injection temperature, oven temperature program, Kovats Retention Index (2215.1, 2222) |

| LC-MS/MS | Reverse-phase C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Tandem Mass Spectrometry (ESI+) | Precursor/product ion transitions (MRM), ion source parameters |

Electrochemical Sensing Platforms

Electrochemical methods offer a promising avenue for the development of rapid, sensitive, and cost-effective sensors for this compound. The electroactive nature of the bithiophene moiety allows for its direct detection at an electrode surface. Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of the compound and to develop quantitative methods.

The electrochemical oxidation of thiophene oligomers is a well-studied process. dtic.mil Thiophene and its derivatives can be electrochemically oxidized to form radical cations and dications at specific potentials. dtic.milnih.gov For instance, a co-oligomer containing a bithiophene unit showed a first oxidation peak at an anodic peak potential (Epa) of 0.75 V versus Ag+/Ag. nih.gov The electrochemical oxidation of bithiophene itself has been shown to yield conducting polymers through electropolymerization. electrochemsci.org This property can be harnessed to create a sensor where the accumulation of the polymer on the electrode surface leads to a measurable change in current or impedance.

An electrochemical sensor for this compound could be fabricated by modifying an electrode (e.g., glassy carbon, gold, or platinum) with a material that enhances the electrochemical response of the analyte. The oxidation potential of the bithiophene unit would serve as the basis for its detection. By applying a potential sweep and measuring the resulting current, the concentration of the compound can be determined. The development of such a sensor would involve optimizing parameters like the electrode material, the supporting electrolyte, and the voltammetric waveform (e.g., differential pulse voltammetry for improved sensitivity). researchgate.net

| Electrochemical Technique | Working Electrode | Principle | Potential Application |

| Cyclic Voltammetry (CV) | Glassy Carbon, Platinum | Measures the current response to a triangular potential waveform, revealing redox potentials. | Characterization of redox behavior and development of quantitative methods. |

| Differential Pulse Voltammetry (DPV) | Modified Carbon Electrode | Applies pulses of increasing amplitude on a linear potential ramp to enhance sensitivity by minimizing background current. | Trace quantification in environmental or industrial samples. |

| Electrochemical Impedance Spectroscopy (EIS) | Gold Electrode | Measures the impedance of the electrode-solution interface over a range of frequencies to detect binding or polymerization events. | Label-free detection based on changes in surface properties. |

Fluorescent Probes and Spectrophotometric Quantification